molecular formula C6H12O3 B1197264 3-Hydroxy-2,2-dimethylbutanoic acid CAS No. 29269-83-8

3-Hydroxy-2,2-dimethylbutanoic acid

Cat. No. B1197264
Key on ui cas rn: 29269-83-8
M. Wt: 132.16 g/mol
InChI Key: RVWQQCKPTVZHJM-UHFFFAOYSA-N
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Patent
US07932247B2

Procedure details

To a mixture of above resin-bound 3-bromo-4-fluoro-benzylamine (200 mg, 1.15 mmol/g (theoretical loading), 0.23 mmol) in DCE/DMF (1:1, 8 mL) was added 3-formylbenzoic acid (350 mg, 2.3 mmol) and DIC (0.36 mL, 2.3 mmol). The mixture was shaken at rt for overnight and was then washed with DMF (20 mL×2), DCM (20 mL×2), MeOH (20 mL×2) and DCM (20 mL×2). The resulting resin was dried in vacuum oven at 20° C. for overnight to yield DMHB resin-bound N-[(3-bromo-4-fluorophenyl)methyl]-3-formylbenzamide (0.23 mmol). An analytical amount of the resin was cleaved with 50% of TFA in DCE for 10 min. The resulting solution was concentrated in vacuo and dissolved in 0.5 mL of CH3CN. MS (ESI): 336 [M+H]+.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
DCE DMF
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.36 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrC1[CH:3]=[C:4]([CH:7]=[CH:8]C=1F)[CH2:5]N.C(C1C=C(C=CC=1)[C:16]([OH:18])=[O:17])=O.CC(C)N=C=NC(C)C.ClCCCl.CN(C=[O:39])C>>[CH3:8][CH:7]([OH:39])[C:4]([C:16]([OH:18])=[O:17])([CH3:5])[CH3:3] |f:3.4|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC=1C=C(CN)C=CC1F
Name
DCE DMF
Quantity
8 mL
Type
reactant
Smiles
ClCCCl.CN(C)C=O
Step Two
Name
Quantity
350 mg
Type
reactant
Smiles
C(=O)C=1C=C(C(=O)O)C=CC1
Name
Quantity
0.36 mL
Type
reactant
Smiles
CC(N=C=NC(C)C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was shaken at rt for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was then washed with DMF (20 mL×2), DCM (20 mL×2), MeOH (20 mL×2) and DCM (20 mL×2)
CUSTOM
Type
CUSTOM
Details
The resulting resin was dried in vacuum oven at 20° C. for overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(C(C)(C)C(=O)O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.23 mmol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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